

In-Depth Technical Guide: endo-BCN-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	endo-BCN-PEG4-Boc	
Cat. No.:	B15575395	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **endo-BCN-PEG4-Boc**, a bifunctional linker widely utilized in bioconjugation and drug delivery applications. We will delve into its chemical properties, provide a detailed experimental protocol for a key application, and present a logical workflow for its use in creating antibody-drug conjugates (ADCs).

Core Compound Information

endo-BCN-PEG4-Boc is a molecule featuring a bicyclo[6.1.0]nonyne (BCN) group, a tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine. This structure provides three key functionalities:

- endo-BCN group: The strained alkyne of the BCN moiety enables rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is highly efficient under physiological conditions, making it ideal for conjugating molecules to sensitive biological samples.[3]
- PEG4 Spacer: The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[1][4] It also provides flexibility and reduces steric hindrance between the conjugated molecules.
- Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary



amine.[5][6] This primary amine can then be used for subsequent conjugation to molecules bearing amine-reactive functional groups, such as NHS esters or carboxylic acids.[1]

Chemical and Physical Properties

Property	- Value
CAS Number	2468686-11-3
Molecular Formula	C26H44N2O8
Molecular Weight	512.64 g/mol
Appearance	Oil or solid
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Conditions	Long-term storage at -20°C is recommended.[1] [5]

Key Suppliers

A variety of chemical suppliers offer **endo-BCN-PEG4-Boc** for research and development purposes. The following table summarizes some of the key suppliers and their offerings.

Supplier	Product Name	Purity
MolCore	endo-BCN-PEG4-Boc-amine	≥98%
BroadPharm	endo-BCN-PEG4-Boc-amine	98%
ChemScene	endo-BCN-PEG4-Boc-amine	≥98%
AxisPharm	endo-BCN-PEG4-Boc-amine	≥98%
BLD Pharm	endo-BCN-PEG4-Boc-amine	N/A
Creative Biolabs	endo-BCN-PEG4-Boc-amine	N/A



Experimental Protocol: Two-Step Antibody-Drug Conjugation

This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic drug to an azide-modified antibody using **endo-BCN-PEG4-Boc**. This is a common workflow in the development of antibody-drug conjugates (ADCs).

Part 1: Deprotection of the Boc Group and Conjugation to a Drug

- Dissolution: Dissolve endo-BCN-PEG4-Boc in an anhydrous organic solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
- Deprotection: Add TFA to the solution to achieve a final concentration of 20-50%. Allow the reaction to proceed at room temperature for 1-2 hours to remove the Boc protecting group.
- Solvent Removal: Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
- Drug Conjugation: Dissolve the resulting deprotected linker (endo-BCN-PEG4-amine) and an activated form of the cytotoxic drug (e.g., a drug with a terminal NHS ester) in a suitable anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
- Reaction: Allow the reaction to proceed at room temperature for 4-12 hours.
- Purification: Purify the BCN-PEG4-Drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 2: Copper-Free Click Chemistry to an Azide-Modified Antibody

 Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

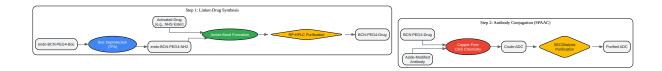


- Linker-Drug Solution: Prepare a stock solution of the purified BCN-PEG4-Drug conjugate in a biocompatible solvent like DMSO.
- Conjugation Reaction: Add a 5-10 molar excess of the BCN-PEG4-Drug solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.
- Purification of the ADC: Remove the excess, unreacted BCN-PEG4-Drug conjugate using a suitable method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.
- Characterization of the ADC:
 - Determine the protein concentration using a standard protein assay (e.g., BCA assay).
 - Calculate the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
 - Confirm the successful conjugation and integrity of the ADC by mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step antibody-drug conjugation process described in the experimental protocol.





Click to download full resolution via product page

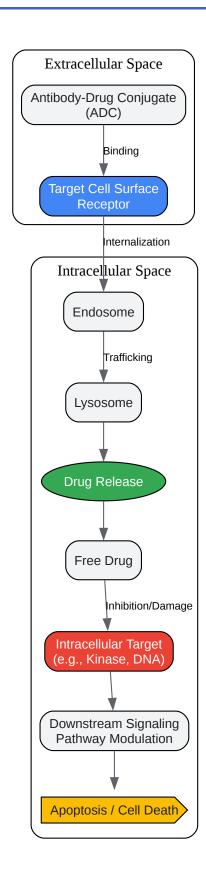
Caption: Workflow for ADC synthesis using **endo-BCN-PEG4-Boc**.

Signaling Pathways

endo-BCN-PEG4-Boc is a synthetic linker and does not directly participate in or modulate specific signaling pathways. Its role is to covalently connect two molecules, such as an antibody and a drug. The biological effect of the resulting conjugate is determined by the properties of the antibody (targeting a specific cell surface receptor) and the drug (acting on an intracellular target, which may be part of a signaling pathway). For instance, if the conjugated drug is a kinase inhibitor, the ADC, upon internalization, will release the drug to inhibit its target kinase and modulate the corresponding signaling pathway.

The diagram below illustrates the general mechanism of action for an ADC created using this linker, where the ADC targets a cell surface receptor, is internalized, and releases its payload to act on an intracellular signaling pathway.





Click to download full resolution via product page

Caption: General mechanism of action for an antibody-drug conjugate.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endo-BCN-PEG4-Boc-amine Creative Biolabs [creative-biolabs.com]
- 6. probes.bocsci.com [probes.bocsci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: endo-BCN-PEG4-Boc].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15575395#endo-bcn-peg4-boc-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com